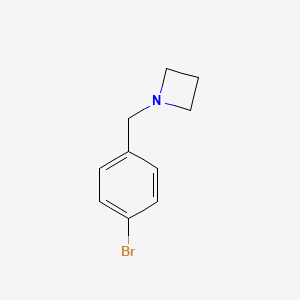

1-(4-Bromobenzyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSQPNCKCZXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromobenzyl)azetidine

Abstract

Azetidines are a vital class of four-membered nitrogen-containing heterocycles that serve as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] Their unique ring strain imparts a balance of stability and reactivity, making them attractive isosteres for various functional groups.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 1-(4-Bromobenzyl)azetidine, a versatile intermediate. The 4-bromobenzyl moiety serves as a crucial synthetic handle, enabling further molecular diversification through well-established cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the experimental design, execution, and analytical validation of this important building block.

Part 1: Synthesis Methodology: N-Alkylation of Azetidine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between azetidine and 4-bromobenzyl bromide. This reaction falls under the classic category of N-alkylation of a secondary amine.

Reaction Principle and Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This carbon is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom, which polarizes the C-Br bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A crucial aspect of this synthesis is the management of the hydrobromic acid (HBr) byproduct. As the reaction progresses, the generated HBr will protonate the basic nitrogen of the unreacted azetidine, forming an azetidinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction. To circumvent this, a non-nucleophilic base is added to the reaction mixture to neutralize the HBr as it forms, ensuring the availability of free azetidine to complete the reaction.

Experimental Design Considerations

The success of this synthesis hinges on the careful selection of reagents and conditions.

-

Choice of Base: An inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is ideal. Potassium carbonate is often preferred due to its low cost, ease of removal via filtration, and sufficient basicity to neutralize HBr without promoting side reactions.

-

Solvent Selection: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 mechanism. Acetonitrile (CH₃CN) is an excellent choice as it effectively solvates the cationic species formed during the reaction and is relatively easy to remove post-reaction. Dimethylformamide (DMF) is another alternative, though its higher boiling point can complicate purification.

-

Temperature and Reaction Time: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate. Progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion and avoid the formation of potential impurities from prolonged reaction times or excessive heat.

Visualized Reaction Scheme

Caption: SN2 reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Azetidine

-

4-Bromobenzyl bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask.

-

Add azetidine (1.2 equivalents) to the stirring suspension.

-

In a separate container, dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

-

Add the 4-bromobenzyl bromide solution dropwise to the stirring azetidine suspension at room temperature over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the 4-bromobenzyl bromide spot is no longer visible.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure compound.

Part 2: Purification and Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Purification Workflow

Caption: Step-by-step workflow for the isolation and purification process.

Spectroscopic and Spectrometric Characterization

A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy is used for structural elucidation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the covalent structure of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the two sets of inequivalent methylene protons of the azetidine ring. The aromatic protons on the 4-substituted benzene ring will appear as two distinct doublets (an AA'BB' system). The benzylic protons will appear as a singlet, and the azetidine protons will appear as two triplets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with the carbon attached to the bromine atom being distinct), the benzylic carbon, and the two carbons of the azetidine ring.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 mass units (e.g., M⁺ and M+2⁺).

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands.[5]

Summary of Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | ~7.45 ppm (d, 2H) and ~7.20 ppm (d, 2H) |

| Benzylic Protons (Ar-CH₂ -N) | ~3.55 ppm (s, 2H) | |

| Azetidine Protons (-N-CH₂ -CH₂) | ~3.20 ppm (t, 4H) | |

| Azetidine Protons (-N-CH₂-CH₂ -) | ~2.10 ppm (quintet, 2H) | |

| ¹³C NMR | Aromatic Carbons | ~138, 131, 130, 121 ppm |

| Benzylic Carbon | ~63 ppm | |

| Azetidine Carbons | ~58, 22 ppm | |

| MS (ESI) | Molecular Ion [M+H]⁺ | m/z corresponding to C₁₀H₁₃BrN⁺, showing a 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br |

| IR | C-H (Aromatic) Stretch | ~3000-3100 cm⁻¹ |

| C-H (Aliphatic) Stretch | ~2800-3000 cm⁻¹ | |

| C-N Stretch | ~1100-1200 cm⁻¹ | |

| C-Br Stretch | ~500-600 cm⁻¹ |

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.

Part 3: Safety and Handling

Professional laboratory safety practices must be strictly followed.

-

4-Bromobenzyl Bromide: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[6][7][8] It must be handled in a well-ventilated chemical fume hood.[6][7]

-

Azetidine: Azetidine is a flammable and corrosive liquid. It should be handled with care to avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling these chemicals.[6][9]

-

Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7][8] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7][8]

Part 4: Conclusion

The synthesis of this compound via N-alkylation of azetidine is a robust and efficient method for producing this valuable chemical intermediate. The procedure is straightforward, employing common laboratory reagents and techniques. Careful control of reaction conditions and a systematic approach to purification are key to obtaining a high yield of the pure product. The comprehensive characterization using NMR, MS, and IR spectroscopy provides definitive confirmation of the structure and purity, ensuring its suitability for subsequent applications in medicinal chemistry and materials science.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Cole-Parmer. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at: [Link]

-

Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Infrared spectroscopy, a tool for probing bacterial peptidoglycan. PubMed. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Azetidines [manu56.magtech.com.cn]

- 5. Infrared spectroscopy, a tool for probing bacterial peptidoglycan. Potentialities of infrared spectroscopy for cell wall analytical studies and rejection of models based on crystalline chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 1-(4-Bromobenzyl)azetidine: Properties, Reactivity, and Application in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1][2] Possessing a unique conformational rigidity and a significant ring strain of approximately 25.4 kcal/mol, azetidines occupy a compelling space between the highly reactive aziridines and the more flexible, stable pyrrolidines.[1][3] This inherent strain does not render them unstable for handling but can be strategically exploited for unique chemical transformations, making them valuable synthons.[1][4]

This guide focuses on 1-(4-Bromobenzyl)azetidine , a bifunctional building block of significant interest to researchers in drug development. This molecule synergistically combines the desirable three-dimensional geometry of the azetidine scaffold with the synthetic versatility of an aryl bromide. The 4-bromobenzyl group serves as a robust chemical handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[5][6] This document provides a comprehensive overview of the chemical properties, reactivity, and strategic applications of this compound for professionals engaged in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectral properties of a building block is critical for its effective use in synthesis, including reaction setup, monitoring, and purification.

| Property | Value | Source |

| CAS Number | 1044924-69-7 | [7][8] |

| Molecular Formula | C₁₀H₁₂BrN | [7][8] |

| Molecular Weight | 226.11 g/mol | [7][8] |

| Physical State | Colorless to brown liquid | [7] |

| Boiling Point (Predicted) | 265.0 ± 15.0 °C at 760 Torr | [7] |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ at 20 °C | [7] |

| Storage Condition | Store in refrigerator (2 to 8 °C), sealed in dry conditions | [7] |

Spectroscopic Characterization (Predicted): While a dedicated full experimental spectrum for this specific compound is not publicly available, the expected NMR signals can be reliably predicted based on its constituent parts and data from closely related analogues.[9][10][11]

-

¹H NMR:

-

Aromatic protons (4H): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic protons (-CH₂-Ar, 2H): A singlet around δ 3.5-3.7 ppm.

-

Azetidine ring protons (-N-CH₂-, 4H): Triplets around δ 3.2-3.4 ppm.

-

Azetidine ring proton (-CH₂-, 2H): A quintet around δ 2.0-2.2 ppm.

-

-

¹³C NMR:

-

Aromatic carbons: Signals expected between δ 120-140 ppm, including the carbon bearing the bromine atom (C-Br).

-

Benzylic carbon: A signal around δ 60-65 ppm.

-

Azetidine carbons (-N-CH₂-): Signals around δ 55-60 ppm.

-

Azetidine carbon (-CH₂-): A signal around δ 15-20 ppm.

-

Synthesis of this compound

The most direct and common method for synthesizing N-substituted azetidines is through the nucleophilic substitution of azetidine onto an appropriate alkyl halide.[12] This approach is efficient for producing this compound.

Experimental Protocol: N-Alkylation of Azetidine

This protocol outlines a standard procedure for the synthesis via direct alkylation. The choice of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic 4-bromobenzyl bromide.

-

Reaction Setup: To a solution of azetidine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or THF (0.5 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Addition of Electrophile: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in the same solvent to the stirring mixture at room temperature. The causality for slow addition is to control any potential exotherm and minimize the formation of quaternary ammonium salts.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.

-

Work-up: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by two primary functional components: the strained azetidine ring and the reactive aryl bromide. This dual reactivity makes it a highly versatile intermediate.

A. Reactions of the Azetidine Ring: Strain-Release Chemistry

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions under appropriate conditions, providing access to valuable γ-amino-substituted compounds.[1][4]

Activation of the azetidine nitrogen with a Lewis acid enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. This is a powerful method for regioselectively forming complex acyclic amines.[1][13] The choice of Lewis acid and nucleophile allows for a high degree of control over the outcome.

B. Reactions of the Aryl Bromide: Cross-Coupling Strategies

The C(sp²)-Br bond is a cornerstone of modern organic synthesis, serving as a reliable electrophile in numerous palladium-catalyzed cross-coupling reactions. This functionality allows for the introduction of a vast array of substituents at the 4-position of the benzyl ring, making it ideal for library synthesis and lead optimization in drug discovery.[6]

This reaction is one of the most powerful and widely used methods for forming C-C bonds. It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[14] Its reliability and broad functional group tolerance make it a go-to method for pharmaceutical chemists.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids. The use of a phosphine ligand like SPhos is often necessary to facilitate the reaction with sterically hindered or electron-rich partners.[14]

-

Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a ligand such as SPhos (4 mol%), and a base like potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

Heating and Monitoring: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C). Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up to remove the base and boron-containing byproducts. The organic layer is then dried, concentrated, and the resulting product is purified via flash chromatography.

Applications in Drug Discovery

The azetidine ring is increasingly recognized as a valuable scaffold in drug design.[2][15] Its constrained nature reduces the entropic penalty of binding to a biological target and projects substituents into well-defined vectors in three-dimensional space, which can enhance binding affinity and selectivity.[16]

This compound is an exemplary building block for several strategic applications:

-

Fragment-Based Drug Design (FBDD): The core structure can serve as a rigid fragment for screening campaigns. Hits can then be elaborated via cross-coupling at the bromo-position to rapidly build potency.

-

Lead Optimization: In existing lead compounds, replacing a more flexible or metabolically labile group (like a pyrrolidine or piperidine) with the 1-benzylazetidine moiety can improve pharmacokinetic properties, such as metabolic stability and solubility, while maintaining or improving potency.

-

Scaffold Hopping: The unique geometry of the azetidine ring allows it to function as a bioisostere for other groups, enabling chemists to "hop" to novel chemical series with potentially improved properties or different intellectual property landscapes.

Numerous approved drugs, such as the antihypertensive Azelnidipine and the MEK inhibitor Cobimetinib, feature an azetidine ring, validating its utility in creating successful therapeutics.[1][16]

Conclusion

This compound is a high-value, versatile chemical building block for drug discovery and development. Its chemical architecture offers the best of both worlds: the conformationally constrained azetidine ring, which can impart favorable physicochemical and pharmacological properties, and the synthetically tractable aryl bromide handle, which allows for extensive and systematic structural diversification. For researchers and scientists aiming to create novel, potent, and selective small molecule therapeutics, a thorough understanding of the properties and reactivity of this synthon provides a powerful tool for accelerating the discovery of new medicines.

References

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

- Example for azetidine synthesis by nucleophilic substitution.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- CAS 1044924-69-7 | this compound. Hoffman Fine Chemicals.

- Supporting Information for an article. The Royal Society of Chemistry.

- Technical Support Center: Regioselectivity of Azetidine Ring Substitutions. Benchchem.

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

- Novel Syntheses of Azetidines and Azetidinones. ElectronicsAndBooks.

- 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine. (2024). Smolecule.

- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.

- This compound. BLD Pharm.

- Azetidine synthesis. Organic Chemistry Portal.

- Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- Azetidines. Enamine.

- Azetidines of pharmacological interest. (2021). PubMed.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Azetidines in Drug Discovery. PharmaBlock.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine. Benchchem.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 1044924-69-7|this compound|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Azetidines - Enamine [enamine.net]

solubility and stability of 1-(4-Bromobenzyl)azetidine

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromobenzyl)azetidine

Introduction: Characterizing a Novel Building Block

In the landscape of modern drug discovery and development, the azetidine ring is a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. This compound emerges as a valuable synthetic intermediate, combining the rigid, three-dimensional azetidine core with a versatile bromobenzyl group amenable to further chemical modification, such as cross-coupling reactions. With a molecular weight of 226.11 g/mol and appearing as a colorless to brown liquid, its potential as a building block in medicinal chemistry is clear.[1]

However, before any novel compound can be effectively utilized in a research and development pipeline, a thorough understanding of its fundamental properties is paramount. This guide provides a comprehensive, field-proven framework for characterizing two of the most critical parameters for this compound: solubility and chemical stability . For researchers, scientists, and drug development professionals, mastering these characterization workflows is essential for ensuring data integrity in biological assays, designing robust formulations, and predicting the long-term viability of a potential drug candidate. This document is structured not as a rigid template, but as a logical, causality-driven guide to empower scientists to generate high-quality, reliable data for this and other novel chemical entities.

Part 1: Comprehensive Solubility Profiling

The solubility of a compound is a master variable that dictates its behavior in virtually every experimental and physiological setting. Poor aqueous solubility can lead to underestimated potency in biological assays, erratic absorption in vivo, and significant challenges in formulation development.[2] Therefore, a multi-faceted approach to solubility determination is the first essential step in characterization.

The Rationale: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions at different stages of research:

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It mimics the conditions of high-throughput screening (HTS) assays and provides an early flag for potential precipitation issues.[3][4]

-

Thermodynamic Solubility: Often considered the "gold standard," this measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (24-72 hours) of the solid material in the solvent.[5] This value is critical for lead optimization and formulation development.

For a novel compound like this compound, a pragmatic workflow involves an initial kinetic assessment, followed by a more rigorous thermodynamic measurement for key solvents.

Experimental Protocol 1: High-Throughput Kinetic Solubility (Turbidimetric Method)

This protocol offers a rapid assessment suitable for early-stage discovery. The principle is based on detecting the formation of a precipitate via light scattering (nephelometry or turbidimetry) as the compound is added to an aqueous buffer.[2][5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Addition: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing the aqueous buffer of interest (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 2%, minimizing its effect on solubility.

-

Incubation & Measurement: Shake the plate for a short period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

-

Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).[5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is the definitive measurement for preclinical development.[5]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, pH-adjusted buffers, ethanol/water mixtures). The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After incubation, allow the vials to stand, then centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the saturated supernatant from the undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[3][6]

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear interpretation.

| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~7.0 | 25 | Thermodynamic | Experimental Data | Experimental Data |

| PBS | 7.4 | 25 | Kinetic | Experimental Data | Experimental Data |

| PBS | 7.4 | 37 | Thermodynamic | Experimental Data | Experimental Data |

| Citrate Buffer | 3.0 | 37 | Thermodynamic | Experimental Data | Experimental Data |

| Bicarbonate Buffer | 9.0 | 37 | Thermodynamic | Experimental Data | Experimental Data |

| 10% Ethanol/Water | N/A | 25 | Thermodynamic | Experimental Data | Experimental Data |

Part 2: Chemical Stability and Forced Degradation

Understanding a compound's intrinsic chemical stability is a non-negotiable aspect of drug development. It informs storage conditions, shelf-life, and potential drug-excipient incompatibilities.[7][8] Forced degradation, or stress testing, is a systematic process where a compound is exposed to harsh conditions to accelerate its decomposition.[9][10] The goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop a stability-indicating analytical method —a method that can resolve and quantify the parent compound in the presence of its degradants.[11]

Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment.

Caption: Workflow for Physicochemical Characterization.

Experimental Protocol 3: Forced Degradation Study

This protocol outlines the stress conditions recommended by international guidelines (ICH).[11] The target for degradation is typically between 5-20%; conditions should be adjusted (time, temperature, reagent concentration) to achieve this goal without causing complete decomposition.[12][13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[11]

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[12][13]

-

Thermal Degradation: Store the sample solution (and a solid sample) in an oven at a high temperature (e.g., 70°C).[13]

-

Photolytic Degradation: Expose the sample solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][14] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time-Point Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.

-

Analytical Measurement: Dilute all samples to the target concentration and analyze using a stability-indicating HPLC method. Monitor the percentage of the parent compound remaining and the formation of any new peaks (degradants).

Developing the Stability-Indicating Method

The cornerstone of a successful stability study is the analytical method. A reverse-phase HPLC method with UV detection is standard.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the relatively non-polar parent compound from potentially more polar degradants.[6]

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help assess peak purity and provide UV spectra of the degradants, which can aid in their identification.

Data Presentation: Forced Degradation Summary

A summary table is essential for reporting the outcomes of the stress testing.

| Stress Condition | Reagent/Temp | Duration (hr) | % Parent Remaining | No. of Degradants | Observations |

| Control | Room Temp | 48 | ~100% | 0 | Clear solution |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data | e.g., Color change |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | Experimental Data | Experimental Data | e.g., Precipitate |

| Oxidation | 3% H₂O₂, RT | 48 | Experimental Data | Experimental Data | Clear solution |

| Thermal | 70°C | 48 | Experimental Data | Experimental Data | Clear solution |

| Photolytic | ICH Light Box | - | Experimental Data | Experimental Data | Clear solution |

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the . By following these protocols, researchers can generate the critical data needed to confidently advance this compound through the drug discovery process. The kinetic and thermodynamic solubility data will ensure the reliability of in vitro screening results and inform early formulation strategies. The forced degradation study will not only establish a stability-indicating analytical method but will also provide invaluable insights into the molecule's inherent liabilities, guiding decisions on storage, handling, and long-term stability program design.[1][7] This foundational knowledge is indispensable for unlocking the full potential of novel chemical entities in the quest for new therapeutics.

References

- Role of Stress Testing in Stability Studies. (n.d.). Vertex AI Search.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology.

- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Pharma Times.

- Drug stability testing 101. (n.d.). Thermo Fisher Scientific.

- Transdermal Formulation Forced Degradation Testing. (n.d.). CD Formulation.

- Forced Degradation Studies. (n.d.). STEMart.

- This compound. (n.d.). Hoffman Fine Chemicals.

- Aqueous Solubility Assay. (n.d.). Bienta.

- Aqueous Solubility. (n.d.). Creative Biolabs.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.

- Aqueous Solubility Assays. (n.d.). Creative Bioarray.

- Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). International Journal of Innovative Research in Technology.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Aqueous Solubility Assay | Bienta [bienta.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. ijirt.org [ijirt.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. japsonline.com [japsonline.com]

- 9. Role of Stress Testing in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Forced Degradation Studies - STEMart [ste-mart.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Unlocking the Potential of 1-(4-Bromobenzyl)azetidine: A Technical Guide for Medicinal Chemistry

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity and favorable physicochemical properties have led to its incorporation into a range of clinically approved therapeutics. This technical guide provides an in-depth exploration of 1-(4-Bromobenzyl)azetidine, a versatile building block with significant, yet largely untapped, potential in drug discovery. We will dissect the molecule's structural attributes, outline a robust synthetic strategy, and, most importantly, present a series of evidence-based hypotheses for its application in key therapeutic areas: central nervous system (CNS) disorders, oncology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable experimental protocols to investigate the promising bioactivity of this compound.

The Strategic Value of this compound in Drug Discovery

The therapeutic potential of this compound stems from the synergistic interplay of its two core components: the azetidine ring and the 4-bromobenzyl moiety.

-

The Azetidine Ring: A Scaffold for Precision. The strained four-membered ring of azetidine imparts a significant degree of conformational constraint compared to more flexible acyclic amines or larger heterocyclic systems. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atom within the ring also serves as a key hydrogen bond acceptor and a point for further chemical diversification.

-

The 4-Bromobenzyl Group: A Gateway to Bioactivity and Diversification. The benzyl group provides a hydrophobic scaffold that can engage in favorable interactions with protein targets. The bromine atom at the para position is of particular strategic importance. It can participate in halogen bonding, a directional interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity. Furthermore, the bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. A variety of approved drugs contain the 4-bromophenyl moiety, highlighting its compatibility with biological systems[1][2].

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1044924-69-7 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂BrN | [3] |

| Molecular Weight | 226.11 g/mol | [3] |

| Appearance | Colorless to brown liquid | [3] |

| Boiling Point (Predicted) | 265.0 ± 15.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ at 20 °C | [3] |

Synthesis of this compound

While numerous methods exist for the synthesis of azetidines, a common and efficient approach for preparing N-benzylated derivatives is through the nucleophilic substitution of a suitable azetidine precursor with a benzyl halide.[6]

Proposed Synthetic Protocol

This protocol outlines the N-alkylation of azetidine with 4-bromobenzyl bromide.

Materials:

-

Azetidine

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of azetidine (1.2 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in acetonitrile to the stirring mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

dot

Caption: Workflow for a calcium mobilization GPCR functional assay.

Detailed Protocol:

-

Cell Culture: Culture a stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the cell culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Assay Performance:

-

Agonist Mode: Add the diluted compound to the wells and immediately begin measuring fluorescence intensity using a plate reader equipped with the appropriate filters.

-

Antagonist Mode: Add the diluted compound to the wells and incubate for a short period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀) and measure fluorescence.

-

-

Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ value. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

Oncology

Hypothesis: The this compound scaffold could serve as a core for the development of novel kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. Benzimidazole derivatives, which are structurally related, are known to be effective kinase inhibitors. [7][8]The 4-bromophenyl group is also present in some approved kinase inhibitors and can be exploited for further optimization.

Potential Targets:

-

Tyrosine Kinases: Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK) are well-validated cancer targets.

-

Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), Aurora kinases, and mitogen-activated protein kinases (MAPKs) are crucial for cell cycle progression and are attractive targets for anticancer therapy.

Experimental Validation: In Vitro Kinase Inhibition Assay

This protocol describes a generic method to assess the inhibitory activity of this compound against a purified kinase.

dot

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP in a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and the diluted compound or DMSO as a control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:

-

Luminescence-based ADP detection: Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence/TR-FRET: Utilizes a fluorescently labeled substrate or antibody to detect phosphorylation.

-

Radiometric assay: Uses ³²P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Infectious Diseases

Hypothesis: The N-benzylazetidine moiety could be a valuable pharmacophore for the development of novel antibacterial agents. The search for new antibacterial scaffolds is critical due to the rise of antibiotic resistance. Benzimidazole derivatives have demonstrated promising antibacterial activity. [9][10][11]The lipophilic nature of the 4-bromobenzyl group may facilitate penetration of the bacterial cell wall.

Potential Bacterial Targets:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

Experimental Validation: Broth Microdilution Antibacterial Susceptibility Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

This compound is a readily accessible and highly versatile chemical entity with substantial promise for medicinal chemistry applications. The unique combination of a conformationally constrained azetidine ring and a strategically functionalized bromobenzyl group provides a strong foundation for the design of novel therapeutics. The hypotheses and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to explore the potential of this compound in the fields of CNS disorders, oncology, and infectious diseases. Further derivatization, particularly through cross-coupling reactions at the bromine position, will undoubtedly unlock a vast chemical space for the development of next-generation drug candidates.

References

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

-

Xu, X.-M., Chen, S., Duan, S.-L., Wang, X.-M., Liu, Q., & Sun, K. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2538. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-555. [Link]

-

Wikipedia. (n.d.). Category:4-Bromophenyl compounds. Retrieved December 31, 2025, from [Link]

-

Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications (Doctoral dissertation, University of Birmingham). [Link]

-

Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 35-49. [Link]

-

Xu, X.-M., Chen, S., Duan, S.-L., Wang, X.-M., Liu, Q., & Sun, K. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved December 31, 2025, from [Link]

-

Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849-7861. [Link]

-

El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific reports, 12(1), 1-19. [Link]

-

Al-Ostath, A., Ghattas, M. A., & Al-Ktaifani, M. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6511. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

-

PubChem. (n.d.). 4-Bromobenzyl azide. Retrieved December 31, 2025, from [Link]

-

Shanghai ZZBIO Co., Ltd. (n.d.). This compound CAS NO.1044924-69-7. Retrieved December 31, 2025, from [Link]

-

Lee, J. H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1077–1082. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Dokla, E. M. E., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European journal of medicinal chemistry, 186, 111850. [Link]

-

Lee, J. H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

-

Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & medicinal chemistry letters, 27(8), 1755–1758. [Link]

-

da Silva, G. V., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748. [Link]

-

RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Padhy, G. K., et al. (2019). Synthesis of Some New Benzimidazole Acid Hydrazide Derivatives as Antibacterial Agents. Indian Journal of Heterocyclic Chemistry, 28(04), 447-451. [Link]

-

Sbardella, G., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(15), 4983. [Link]

-

de la Torre, B. G., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(5), 1068. [Link]

-

Mohammed, M. H., et al. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 6(2), 106-116. [Link]

Sources

- 1. Category:4-Bromophenyl compounds - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound, CasNo.1044924-69-7 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 5. 1044924-69-7|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of Azetidines [manu56.magtech.com.cn]

- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold in Focus: A Literature Review of 1-(4-Bromobenzyl)azetidine and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Ring in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and conformational rigidity offer a unique combination of properties that medicinal chemists can strategically leverage to enhance the pharmacological profiles of drug candidates.[1] Unlike the more flexible five- and six-membered rings, the constrained nature of the azetidine moiety can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the azetidine ring can serve as a metabolically stable isostere for other functional groups, contributing to favorable pharmacokinetic properties. This guide provides a comprehensive literature review of 1-(4-Bromobenzyl)azetidine and its analogs, exploring their synthesis, biological activities, and structure-activity relationships to inform the design of novel therapeutics.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through several established methods for N-alkylation of the azetidine ring. The two most common and practical approaches are direct alkylation and reductive amination.

Protocol 1: Synthesis via Direct Alkylation

This method involves the direct reaction of azetidine with 4-bromobenzyl bromide in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of azetidine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: Slowly add a solution of 4-bromobenzyl bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to prevent side reactions, such as the deprotonation of the solvent or reaction with the alkylating agent. Acetonitrile and DMF are excellent solvents for this type of reaction due to their polar aprotic nature, which facilitates the dissolution of the reactants and promotes the SN2 reaction.

Protocol 2: Synthesis via Reductive Amination

Reductive amination offers a versatile alternative, particularly when the corresponding aldehyde is more readily available or cost-effective than the bromide.[2]

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) and azetidine (1.0-1.2 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).[2] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.[2]

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.[2]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[2] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild enough not to reduce the starting aldehyde and is selective for the iminium ion.[2] The reaction is typically performed in a one-pot fashion, which improves efficiency.

Biological Activities and Analogs of this compound

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-benzylazetidines and related structures have shown significant activity in several therapeutic areas, particularly in oncology and central nervous system (CNS) disorders.

Anticancer Activity

A number of azetidine-containing compounds have demonstrated potent antiproliferative effects. For instance, analogs of the natural product TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited excellent antiproliferative activities against various cancer cell lines.[3][4] This suggests that the azetidine scaffold can serve as a rigid core to orient pharmacophoric groups for optimal interaction with anticancer targets.

| Analog Structure | Biological Target/Activity | Cell Line | Potency (IC₅₀) |

| TZT-1027 Analog (3-phenyl-azetidine) | Antiproliferative | A549 (Lung Carcinoma) | 2.2 nM[3][4] |

| TZT-1027 Analog (3-phenyl-azetidine) | Antiproliferative | HCT116 (Colon Carcinoma) | 2.1 nM[3][4] |

| Spirocyclic Azetidine (nitrofuran-warhead) | Antitubercular | M. tuberculosis | MIC < 0.2 µM[5] |

Central Nervous System (CNS) Activity

The N-benzylazetidine scaffold is of significant interest for the development of CNS-active agents due to its structural similarity to known neuromodulators. The lipophilic nature of the benzyl group can facilitate blood-brain barrier penetration, a critical requirement for CNS drugs.

Structurally related N-benzylpiperidines and compounds containing a bromobenzyl moiety have shown affinity for dopamine and serotonin receptors. These receptors are key targets for the treatment of a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. The rigid azetidine ring in this compound analogs could enforce a specific conformation of the benzyl group, potentially leading to enhanced selectivity for receptor subtypes.

Sources

An In-Depth Technical Guide to 1-(4-Bromobenzyl)azetidine (CAS Number 1044924-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the synthesis, physicochemical properties, and potential applications of this molecule, offering a valuable resource for researchers and scientists in the field. The azetidine scaffold is a recognized privileged structure in drug development, and this particular derivative, featuring a bromobenzyl moiety, presents opportunities for further functionalization and exploration of its biological activity.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding affinities for biological targets. Furthermore, the nitrogen atom provides a handle for introducing diverse substituents, allowing for the fine-tuning of a compound's pharmacological profile.

This compound (CAS: 1044924-69-7) is a derivative that incorporates the azetidine ring and a 4-bromobenzyl group. The presence of the bromine atom on the aromatic ring makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate a library of analogues for structure-activity relationship (SAR) studies. This guide will delve into the synthesis and known properties of this compound, providing a foundation for its potential use in drug discovery programs.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-alkylation of azetidine with 4-bromobenzyl bromide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the azetidine ring acts as the nucleophile, displacing the bromide ion from the benzylic position of 4-bromobenzyl bromide.

Synthetic Workflow

The overall synthetic scheme can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Azetidine

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add azetidine (1.0 equivalent) and a suitable solvent such as acetonitrile or DMF.

-

Addition of Base: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents), to the solution. The base is crucial to neutralize the hydrobromic acid formed during the reaction.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-bromobenzyl bromide (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1044924-69-7 | General Chemical Databases |

| Molecular Formula | C₁₀H₁₂BrN | General Chemical Databases |

| Molecular Weight | 226.11 g/mol | General Chemical Databases |

| Appearance | Colorless to brown liquid | Commercial Supplier Data |

| Boiling Point (Predicted) | 265.0 ± 15.0 °C at 760 Torr | Commercial Supplier Data |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ | Commercial Supplier Data |

| Storage | Store in a refrigerator (2-8 °C), sealed in a dry environment. | Commercial Supplier Data |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the four protons on the para-substituted benzene ring.

-

Benzylic Protons: A singlet at approximately δ 3.5-3.7 ppm, corresponding to the two protons of the CH₂ group connecting the benzene ring to the azetidine nitrogen.

-

Azetidine Protons: Two triplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear around δ 3.0-3.3 ppm, while the protons on the C3 carbon are expected to be further upfield, around δ 2.0-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show signals corresponding to the 10 carbon atoms in the molecule:

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the bromine atom.

-

Benzylic Carbon: A signal around δ 60-65 ppm for the benzylic CH₂ carbon.

-

Azetidine Carbons: Two signals in the aliphatic region, one for the two equivalent carbons adjacent to the nitrogen (C2 and C4) around δ 50-55 ppm, and one for the C3 carbon at a higher field.

Mass Spectrometry

The mass spectrum (Electron Ionization, EI) would be expected to show a molecular ion peak (M⁺) at m/z 225 and 227 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine moiety is a valuable scaffold in drug discovery, known to improve physicochemical properties such as solubility and metabolic stability, and to provide a rigid framework for orienting substituents towards their biological targets.[1] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the 4-bromophenyl group is particularly significant as it allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of various substituents at the para-position of the benzene ring, facilitating the exploration of the structure-activity relationships of novel compounds.

Caption: Potential synthetic diversifications of this compound.

While specific biological activities for this compound have not been extensively reported in the public domain, the broader class of substituted azetidines has shown a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system activities.[1] Therefore, this compound represents a valuable starting point for the development of new therapeutic agents.

Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to facilitate its use in research and drug discovery endeavors. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the identification of novel therapeutic agents.

References

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2018. [Link]

-

Azetidines of pharmacological interest. Archiv der Pharmazie. 2021. [Link]

-

This compound. Hoffman Fine Chemicals. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Exploration of 1-(4-Bromobenzyl)azetidine Derivatives as Novel Monoamine Reuptake Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a valuable scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability.[1] When incorporated into novel chemical entities, it can significantly influence physicochemical and pharmacological properties. This guide outlines a comprehensive framework for exploring the structure-activity relationship (SAR) of a promising, yet underexplored chemical series: 1-(4-bromobenzyl)azetidine derivatives. We propose a focused investigation of these compounds as potential triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][3] Such agents are of significant interest for the treatment of major depressive disorder and other CNS-related conditions. This document provides a rationale for the scaffold selection, detailed synthetic strategies, a systematic approach to SAR exploration, and robust protocols for biological evaluation, serving as a technical blueprint for researchers aiming to develop novel therapeutics in this space.

Introduction: The Strategic Foundation

The Azetidine Scaffold: A Privileged Motif in Drug Design

Saturated nitrogen-containing heterocycles are cornerstones of medicinal chemistry. Among them, the azetidine ring has emerged as an increasingly important structural unit.[1] Its strained four-membered ring system imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.[4] Unlike more flexible linkers, the azetidine ring orients substituents in well-defined vectors, reducing the entropic penalty upon binding to a biological target. Furthermore, the nitrogen atom provides a key site for substitution and can serve as a hydrogen bond acceptor or a basic center, influencing solubility and pharmacokinetic properties. Its successful incorporation into approved drugs like the MEK inhibitor cobimetinib highlights its value in modern drug discovery.[5]

Monoamine Reuptake Inhibitors: A Validated Therapeutic Strategy

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) contributes to the pathophysiology of the disease.[2] Monoamine transporters—SERT, NET, and DAT—are responsible for clearing these neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases neurotransmitter levels, providing a proven mechanism for antidepressant action.[6] While selective serotonin reuptake inhibitors (SSRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are effective, a significant patient population remains non-responsive.[2] The development of triple reuptake inhibitors (TRIs), which also modulate dopamine, offers the potential for broader efficacy, faster onset of action, and an improved side-effect profile.[2][3]

Rationale for the this compound Core Scaffold

The selection of the this compound scaffold is a deliberate, hypothesis-driven starting point for a CNS-focused drug discovery campaign.

-

Azetidine Core: Provides a rigid, three-dimensional scaffold to orient appended functional groups. Its nitrogen atom is a key anchor point for the benzyl moiety and allows for further derivatization.

-

Benzyl Group: The benzyl substituent is a common feature in CNS-active agents, capable of engaging in favorable aromatic interactions (π-π stacking, cation-π) within receptor binding pockets.[7]

-

4-Bromo Substituent: The bromine atom serves multiple strategic purposes. It provides a vector for exploring a specific region of the binding pocket, can participate in halogen bonding, and acts as a versatile synthetic handle for further modifications via cross-coupling reactions. Its presence also influences the electronic properties of the phenyl ring and can favorably impact metabolic stability. The 4-bromobenzyl moiety has been successfully utilized in other biologically active compounds, including anticancer agents.[8]

General Synthetic Strategies

A robust and flexible synthetic route is paramount for efficiently generating a diverse library of analogues. The proposed strategy focuses on late-stage diversification, allowing for the rapid exploration of chemical space from a common intermediate. A plausible route can be adapted from established literature procedures for substituted azetidines.[9][10][11]

Protocol 2.1: Synthesis of Intermediate A - 1-(4-Bromobenzyl)azetidin-3-ol

-

Setup: To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (3.0 eq).

-